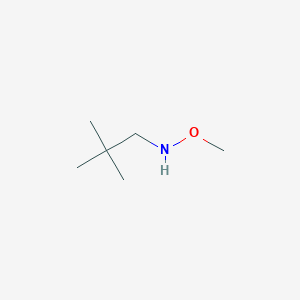

(2,2-Dimethylpropyl)(methoxy)amine

Description

Properties

IUPAC Name |

N-methoxy-2,2-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-6(2,3)5-7-8-4/h7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJTWTJGICOYQJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Alkoxyamines, with Emphasis on Sterically Hindered Analogues

Radical Coupling Approaches

The formation of N-alkoxyamines through the coupling of carbon-centered radicals with nitroxide radicals is a cornerstone of their synthesis. chimia.ch This method's versatility lies in the diverse ways carbon radicals can be generated, allowing for the construction of a wide array of N-alkoxyamine structures.

Trapping of Carbon-Centered Radicals with Nitroxides

A prevalent and highly efficient method for synthesizing N-alkoxyamines involves the trapping of transient carbon-centered radicals by stable nitroxide radicals. chimia.chnih.gov This reaction is often diffusion-controlled, ensuring rapid and effective formation of the C–O bond. chimia.ch The persistent radical effect plays a significant role in these systems, where the accumulation of the stable nitroxide radical favors its cross-coupling with the transient carbon radical over other potential side reactions. rsc.orgnih.gov

Alkyl halides are common and readily available precursors for generating carbon-centered radicals. iu.eduiu.edu The homolytic cleavage of the carbon-halogen bond is a key step in initiating the radical coupling process. iu.edu Several methods have been developed to facilitate this cleavage under mild conditions.

One of the most general and mildest methods is Atom Transfer Radical Addition (ATRA) . chimia.ch This technique typically involves the use of a transition metal complex, such as a copper(I) salt (e.g., CuBr) with a suitable ligand like 2,2'-bipyridyl or N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), to abstract a halogen atom from an alkyl halide. chimia.chfudan.edu.cn The resulting carbon-centered radical is then rapidly trapped by a nitroxide radical. chimia.ch The use of Cu(0) can further enhance the reaction by reducing the buildup of the deactivating Cu(II) species. cmu.edu This method is highly versatile and tolerates a wide range of functional groups due to the radical nature of the process. cmu.edu

For instance, the synthesis of 1-(2,2,6,6-tetramethylpiperidinyloxy)-1-phenylethane has been demonstrated with high efficiency using 1-phenylethyl bromide, TEMPO, and a Cu(0)/Cu(II) system. cmu.edu This approach ensures complete conversion of the alkyl halide with minimal side products. cmu.edu

Photoredox catalysis has also emerged as a powerful tool for generating alkyl radicals from alkyl halides under mild conditions, often utilizing visible light. iu.eduiu.edu This approach avoids the need for high temperatures or harsh reagents.

The following table summarizes key aspects of radical generation from alkyl halides:

| Radical Generation Method | Key Reagents/Conditions | Advantages |

| Atom Transfer Radical Addition (ATRA) | Alkyl halide, Nitroxide, Cu(I) salt (e.g., CuBr), Ligand (e.g., PMDETA) | Mild conditions, High functional group tolerance, General applicability. chimia.chcmu.edu |

| ATRA with Cu(0) | Alkyl halide, Nitroxide, Cu(0), Cu(II) salt, Ligand | High conversion of alkyl halide, Clean reaction profile. cmu.edu |

| Photoredox Catalysis | Alkyl halide, Photosensitizer, Light | Mild, environmentally friendly conditions. iu.eduiu.edu |

Nitroxide radicals are the key trapping agents in these radical coupling reactions. fudan.edu.cnresearchgate.net Their stability, a result of resonance and steric hindrance from bulky substituents, allows them to exist as persistent radicals in the reaction mixture. nih.govwikipedia.org This persistence is crucial for the "persistent radical effect," which ensures efficient trapping of the transient carbon-centered radicals. rsc.orgnih.gov

2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) and its derivatives are the most commonly used nitroxide precursors. chimia.chcmu.edu The choice of the nitroxide can influence the properties of the resulting N-alkoxyamine, particularly the lability of the C-O bond. wikipedia.org For sterically demanding applications, such as the synthesis of N-alkoxyamines derived from neopentyl radicals, the steric bulk of the nitroxide itself is a critical factor. wikipedia.org

The formation of the N-alkoxyamine occurs through the rapid coupling of the generated carbon-centered radical with the nitroxide radical. chimia.ch The rate of this trapping reaction is often near the diffusion-controlled limit, highlighting its efficiency. acs.orgacs.org

The following table outlines the role of nitroxide precursors:

| Nitroxide Precursor | Function | Key Characteristics |

| TEMPO and derivatives | Traps carbon-centered radicals | Stable, persistent radical; steric bulk influences reactivity. chimia.chwikipedia.org |

| Nitrones | Mediate radical coupling | React with initial radicals to form a new nitroxide in situ. nih.govresearchgate.net |

Silyl (B83357) Radical Abstraction Methodologies

An alternative strategy for generating alkyl radicals from alkyl halides involves the use of silyl radicals. nih.govnih.gov Tris(trimethylsilyl)silane (TTMSS), for example, can be photocatalytically activated to generate a silyl radical. nih.gov This silyl radical can then abstract a halogen atom from an alkyl halide, a process that is highly efficient and effectively irreversible due to the formation of a strong silicon-halogen bond. nih.gov

This method is particularly advantageous as it allows for the selective activation of alkyl halides in the presence of other functional groups, such as aryl halides. nih.gov The resulting alkyl radical can then participate in cross-coupling reactions, including those that lead to the formation of N-alkoxyamines, although this specific application is less commonly detailed than its use in C-C bond formation. The merger of photoredox catalysis with silyl radical generation provides a powerful and mild approach for activating alkyl halides. nih.gov

Oxidation-Based Synthesis

Oxidation of amine precursors provides another important route to N-alkoxyamines. These methods can be particularly useful for accessing specific substitution patterns that may be challenging to obtain through radical coupling approaches.

Oxidation of Secondary Amines

The oxidation of secondary amines can lead to the formation of N,N-disubstituted hydroxylamines, which are closely related to N-alkoxyamines and can sometimes be precursors to them. organic-chemistry.orgresearchgate.net However, the direct, selective oxidation of secondary amines to N-alkoxyamines is less common. More frequently, the oxidation of secondary amines yields nitroxides, which can then be used in radical trapping reactions as described above. rsc.orgtheses.fr

The oxidation of secondary amines to nitroxides is typically achieved using oxidizing agents such as hydrogen peroxide in the presence of a catalyst like sodium tungstate (B81510) (Na₂WO₄) or meta-chloroperoxybenzoic acid (mCPBA). rsc.org

A more direct, though less common, pathway involves the oxidation of secondary amines to N,N-disubstituted hydroxylamines. organic-chemistry.orguomustansiriyah.edu.iq A notable method employs choline (B1196258) peroxydisulfate (B1198043) (ChPS), a task-specific ionic liquid, which allows for the selective oxidation of a wide range of secondary amines to their corresponding hydroxylamines in high yields under mild conditions. organic-chemistry.org This method is advantageous as it avoids over-oxidation to nitrones. organic-chemistry.org While this yields a hydroxylamine (B1172632) (R₂N-OH) rather than an N-alkoxyamine (R₂N-OR'), it represents a key step towards related structures. Further alkylation of the hydroxylamine could potentially yield the desired N-alkoxyamine.

The following table summarizes oxidation methods for secondary amines:

| Oxidation Method | Reagents | Product | Key Features |

| Oxidation to Nitroxides | H₂O₂/Na₂WO₄ or mCPBA | Nitroxide (R₂N-O•) | Provides nitroxides for subsequent radical trapping. rsc.org |

| Selective Oxidation to Hydroxylamines | Choline Peroxydisulfate (ChPS) | N,N-Disubstituted Hydroxylamine (R₂N-OH) | High selectivity, mild conditions, avoids over-oxidation. organic-chemistry.org |

Oxidation of Hydroxylamines

One potential pathway to N-alkoxyamines is the oxidation of the corresponding hydroxylamine precursors. In this approach, an N-alkylated hydroxylamine is oxidized to a nitroxide radical, which can then be trapped or undergo further reactions. For the synthesis of (2,2-Dimethylpropyl)(methoxy)amine, this would conceptually involve the oxidation of N-(2,2-dimethylpropyl)-N-methoxyhydroxylamine.

However, the direct oxidation of hydroxylamines to N-alkoxyamines is not a commonly employed primary synthetic route. More often, the oxidation of secondary amines or hydroxylamines leads to the formation of stable nitroxide radicals or nitrones. For instance, the oxidation of many N,N-disubstituted hydroxylamines is a standard method for producing nitrones. While enzyme-linked systems have been shown to oxidize lipid-soluble hydroxylamines back to their corresponding nitroxides in the presence of oxygen, this is typically observed in biological contexts.

In a synthetic setting, generating the required N-(2,2-dimethylpropyl)-N-methoxyhydroxylamine precursor and then controlling its oxidation to yield the desired product without side reactions, such as C-N bond cleavage or over-oxidation, would be a significant challenge, especially given the lack of specific literature precedents for this particular transformation.

Substitution Reactions for N-Alkoxyamine Formation

Substitution reactions, particularly those involving the alkylation of a hydroxylamine or its derivatives, are a more conventional approach to forming the C-N-O linkage of N-alkoxyamines. A common strategy involves the N-alkylation of a suitable hydroxylamine derivative, such as methoxyamine, with an alkyl halide. For the target molecule, this would entail the reaction of methoxyamine with a neopentyl halide (e.g., neopentyl bromide).

However, this approach is severely hampered by the steric bulk of the neopentyl group. The reaction mechanism for the alkylation of amines and their derivatives is typically a bimolecular nucleophilic substitution (S_N2). The S_N2 reaction is notoriously sensitive to steric hindrance at the electrophilic carbon center. The neopentyl group, with a quaternary carbon adjacent to the reaction center, creates a high degree of steric congestion, effectively shielding the carbon from nucleophilic attack. Consequently, neopentyl halides are known to be exceptionally unreactive in S_N2 reactions, with reaction rates being orders of magnitude slower than for less hindered primary alkyl halides.

Alternative substitution strategies that bypass the direct S_N2 reaction on a neopentyl halide are therefore necessary. One such method involves the use of radical intermediates. Atom Transfer Radical Addition (ATRA) is a powerful technique where a radical is generated from an alkyl halide in the presence of a copper catalyst and then trapped by a nitroxide. While this is a common method for forming the C-ON bond in more complex alkoxyamines, adapting it for the C-N bond formation of this compound would require a different set of radical precursors and trapping agents.

A more plausible radical-based approach would involve the generation of a neopentyl radical from a suitable precursor, which is then trapped by a nitrogen-centered radical. For example, catalytic methods involving the oxidation of hydrocarbons to generate hydrocarbyl radicals, which are then coupled with nitroxides, have been developed for the synthesis of sterically hindered N-alkoxyamines. documentsdelivered.comresearchgate.net This strategy circumvents the problematic S_N2 step.

Strategies for Incorporating Bulky Aliphatic Groups (e.g., 2,2-Dimethylpropyl)

Given the challenges associated with direct substitution, strategies for incorporating the neopentyl group must be more sophisticated. The generation of neopentyl radicals for subsequent trapping appears to be the most promising avenue.

The primary steric consideration is the extreme unreactivity of neopentyl halides in S_N2 reactions. This effectively rules out simple alkylation of methoxyamine as a viable, high-yielding synthetic route.

Precursor Selection:

For Radical Generation: Instead of neopentyl halides, precursors suitable for generating neopentyl radicals under mild conditions are preferred. These could include neopentyl-substituted carboxylic acids (for photoredox-mediated decarboxylation) or the hydrocarbon neopentane (B1206597) itself, which can undergo hydrogen abstraction. documentsdelivered.comresearchgate.net

Nitrogen Source: The choice of the nitrogen-containing precursor is also critical. A species that can readily form a nitrogen-centered radical or act as an efficient trap for the neopentyl radical is required.

Reaction Design:

Radical-Mediated Reactions: The reaction should be designed to proceed via a radical pathway rather than an ionic one. This involves the use of radical initiators (thermal or photochemical) or photoredox catalysts.

Catalyst Systems: Copper-catalyzed systems are often employed in ATRA and related radical coupling reactions. documentsdelivered.com For the synthesis of sterically hindered anilines, copper(I) triflate and diphosphine ligands have been used, highlighting the potential of copper catalysis in overcoming steric challenges. rsc.org

Impact on Yields: In reactions that are forced to proceed via an S_N2 mechanism, the yield of the desired neopentylated product is often negligible. Side reactions, such as elimination (E2), become more competitive, although in the case of neopentyl halides, the rate of E2 is also slow.

Illustrative Yields of N-Alkoxyamine Synthesis

| Alkyl Group | Steric Hindrance | Typical S_N2 Yield | Expected Radical Trapping Yield |

|---|---|---|---|

| Methyl | Low | High (>90%) | High (>90%) |

| Ethyl | Low | High (>85%) | High (>85%) |

| Isopropyl | Moderate | Moderate (40-60%) | Good (70-85%) |

| tert-Butyl | High | Very Low (<5%) | Moderate (50-70%) |

| Neopentyl | Very High | Extremely Low (<1%) | Fair to Moderate (30-60%) |

Note: These are generalized, illustrative yields and actual results can vary significantly based on specific reaction conditions.

Impact on Purity: The low reactivity of neopentyl precursors often necessitates harsh reaction conditions (e.g., high temperatures, long reaction times). These conditions can lead to the formation of multiple byproducts, complicating the purification process and reducing the purity of the isolated this compound. Common impurities may arise from elimination reactions, rearrangement of radical intermediates, or reactions with the solvent. Therefore, chromatographic purification methods would likely be essential to obtain the target compound in high purity.

C-ON Bond Homolysis: A Core Reactivity Pathway

The principal reaction pathway for N-alkoxyamines involves the homolytic cleavage of the C–ON bond. chimia.ch This process, which results in the formation of a carbon-centered radical and a persistent nitroxide radical, is a reversible reaction that lies at the heart of their utility in various chemical transformations, most notably in nitroxide-mediated polymerization (NMP). chimia.chresearchgate.net The homolysis can be initiated thermally, and the rate of this cleavage is a critical parameter in controlling radical processes. rsc.orgnih.gov

Kinetics and Thermodynamics of Reversible Bond Cleavage

The cleavage of the C–ON bond in N-alkoxyamines is a thermally induced, reversible process. The kinetics of this homolysis are pseudo-first-order and can be accurately measured using techniques like quantitative Electron Spin Resonance (ESR) spectroscopy by monitoring the concentration of the generated nitroxide radical over time. acs.org The rate of this reaction is highly dependent on temperature, with higher temperatures favoring bond cleavage.

| Parameter | Description | Significance |

|---|---|---|

| Rate Constant of Dissociation (kd) | The rate at which the C-ON bond breaks to form radicals. | Determines the rate of initiation in controlled radical processes. |

| Rate Constant of Combination (kc) | The rate at which the carbon-centered radical and nitroxide radical recombine. | Influences the concentration of active radicals and the degree of control. |

| Equilibrium Constant (K = kd/kc) | The ratio of the dissociation to combination rate constants. | Indicates the position of the equilibrium between the dormant and active species. |

| Activation Energy (Ea) | The minimum energy required to initiate the C-ON bond homolysis. | A lower Ea leads to a faster rate of dissociation at a given temperature. |

| Arrhenius Pre-exponential Factor (A) | A constant related to the frequency of collisions in the correct orientation for reaction. | Reflects the entropy of activation for the bond cleavage process. |

Factors Influencing Bond Dissociation Energies (BDE)

The Bond Dissociation Energy (BDE) of the C–ON bond is a critical factor that governs the reactivity of N-alkoxyamines. wikipedia.org Several factors, including steric, electronic, and solvent effects, can significantly influence the BDE. researchgate.netrsc.org Generally, a lower BDE corresponds to a more labile C–ON bond and a faster rate of homolysis at a given temperature.

The stability of the radicals formed upon homolysis plays a crucial role in determining the BDE. youtube.com More stable radicals require less energy to form, thus lowering the BDE. youtube.commasterorganicchemistry.com Factors that stabilize the resulting carbon-centered and nitroxide radicals, such as resonance and hyperconjugation, will lead to a weaker C–ON bond. youtube.com The nature of the substituents on both the alkyl and the nitroxide fragments can have a profound impact on the BDE. For instance, electron-donating or electron-withdrawing groups can alter the stability of the bond and the resulting radicals. youtube.com The bond order and bond length also affect the BDE, with shorter, higher-order bonds generally being stronger. youtube.com

Influence of Substituent Effects on Reactivity

The substituents attached to the nitrogen and the α-carbon of the alkoxyamine play a pivotal role in modulating the reactivity of the C–ON bond. These effects can be broadly categorized as steric, electronic, and conformational. wayne.eduresearchgate.net

Steric Hindrance from the 2,2-Dimethylpropyl Group

The 2,2-dimethylpropyl group, also known as the neopentyl group, is characterized by its significant steric bulk. fiveable.memasterorganicchemistry.com This steric hindrance can have a substantial impact on the reactivity of the C–ON bond. acs.org The bulky nature of the neopentyl group can destabilize the ground state of the alkoxyamine due to steric crowding, thereby lowering the activation energy for bond homolysis. masterorganicchemistry.com This is because the steric strain is relieved in the transition state as the bond begins to break and the fragments move apart.

Electronic Effects of Methoxy (B1213986) and Alkyl Substituents

The electronic nature of the substituents on both the nitrogen and the α-carbon significantly influences the stability of the C–ON bond and the resulting radicals. wayne.eduuba.ar The methoxy group (–OCH3), being an electron-donating group through resonance and electron-withdrawing through induction, can affect the electron density around the N–O bond. libretexts.orgnih.gov The presence of a methoxy group can influence the bond cleavage selectivity. researchgate.net

| Substituent | Electronic Effect | Impact on C-ON Bond |

|---|---|---|

| Methoxy Group (-OCH3) | Electron-donating (resonance), Electron-withdrawing (inductive) | Modulates electron density, influencing bond polarity and stability. |

| 2,2-Dimethylpropyl Group | Electron-donating (inductive) | Increases electron density on the adjacent carbon, potentially stabilizing the radical formed upon cleavage. |

Conformational Effects on C-ON Bond Lability

The three-dimensional arrangement of the atoms in an N-alkoxyamine, or its conformation, can have a significant impact on the ease of C–ON bond cleavage. acs.org The rotation around the N–O and C–O bonds can lead to different spatial arrangements of the substituents, some of which may be more favorable for homolysis than others.

For the C–ON bond to break, the molecule must adopt a specific transition state geometry. The ease with which the molecule can achieve this conformation influences the activation energy of the reaction. Steric interactions between bulky substituents can restrict rotation around single bonds, leading to preferred conformations. In the case of this compound, the bulky neopentyl group can influence the preferred conformation around the C–N bond, which in turn can affect the orientation of the orbitals involved in the C–ON bond cleavage. Certain conformations may allow for better orbital overlap in the transition state, thus lowering the energy barrier for homolysis. researchgate.netuba.ar

An exploration into the chemical reactivity of N-alkoxyamines, with a specific focus on the behaviors exemplified by this compound, reveals a rich field of study centered on controlled radical generation. The dynamics of the labile C–ON bond in these molecules are fundamental to their utility in various chemical applications, from polymer science to organic synthesis. This article delves into the mechanistic underpinnings of radical generation and the sophisticated strategies developed to trigger and control this process.

Advanced Spectroscopic and Structural Elucidation of N Alkoxyamines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

NMR spectroscopy is a powerful tool for analyzing the structure and dynamics of N-alkoxyamines like (2,2-Dimethylpropyl)(methoxy)amine. nih.govnih.gov It allows for the differentiation of various molecular processes such as nitrogen inversion, epimerization, and homolysis. nih.gov

Diastereomeric Analysis and Interconversion Kinetics

In chiral N-alkoxyamines, NMR spectroscopy is crucial for the analysis of diastereomers and their interconversion kinetics. While specific data for this compound is not detailed in the provided search results, the principles can be applied. For instance, studies on other diastereomeric alkoxyamines have shown that their thermal reactions can be monitored by ¹H NMR, revealing the interconversion between diastereomers. researchgate.net The presence of bulky substituents often leads to the formation of chiral alkoxyamines, and NMR spectroscopy, including ¹H and ³¹P techniques, has been instrumental in demonstrating that the diastereomeric excess upon homolysis and reformation is highly dependent on the structure of both the nitroxyl (B88944) and the alkyl fragments. researchgate.net The rate constants for the cleavage and reformation of these diastereomers can be determined from NMR data, sometimes in conjunction with radical scavengers. researchgate.net

Table 1: Representative NMR Data for Diastereomeric Alkoxyamine Analysis

| Parameter | Observation | Significance |

| Diastereomeric Ratio | Varies depending on the specific alkoxyamine and reaction conditions. | Indicates the relative stability and formation rates of different stereoisomers. |

| Interconversion Rate | Can be measured by dynamic NMR techniques. | Provides insight into the energy barriers between diastereomers. |

| Chemical Shifts | Distinct signals for protons and other nuclei in each diastereomer. | Allows for the quantification of each stereoisomer in a mixture. |

This table is a generalized representation based on studies of various N-alkoxyamines and may not reflect the exact values for this compound.

Nitrogen Inversion Dynamics

Nitrogen inversion is a conformational process in amines and their derivatives that can be studied using dynamic NMR spectroscopy. rsc.orgcaltech.edu For many acyclic hydroxylamines, the energy barriers to nitrogen inversion have been determined by ¹H NMR band shape analysis, with values ranging from 49.1 to 66.8 kJ mol⁻¹. rsc.org This process is often coupled with rotation around the N-O bond. rsc.org In certain cases, particularly in protonated amines, the rate of nitrogen inversion can be slow enough on the NMR timescale to be measured. mdpi.com For instance, selective saturation transfer experiments have been used to determine nitrogen inversion rates. mdpi.com The rate of nitrogen inversion can be influenced by factors such as the presence of bulky groups and the solvent. caltech.edu For example, hydroxylic solvents can decrease the inversion rate by stabilizing the individual configurations through hydrogen bonding. caltech.edu While direct NMR data on the nitrogen inversion of this compound is not available in the provided results, the general principles of using dynamic NMR to study this phenomenon in structurally similar compounds are well-established. rsc.orgcaltech.edu

Table 2: Factors Influencing Nitrogen Inversion Barriers in Amines

| Factor | Effect on Inversion Barrier | Reference |

| Bulky Substituents | Increase | caltech.edu |

| Attachment of Unsaturated Groups | Decrease | caltech.edu |

| Protonation | Can slow down the rate, making it measurable by NMR. | mdpi.com |

| Solvent (e.g., hydroxylic) | Decrease (due to hydrogen bonding) | caltech.edu |

Electron Paramagnetic Resonance (EPR/ESR) Spectroscopy for Radical Detection and Kinetics

EPR/ESR spectroscopy is an indispensable technique for studying paramagnetic species, such as the nitroxide radicals that can be formed from N-alkoxyamines. nih.govnih.gov

Characterization of Nitroxide Radical Species

The homolysis of the C-O bond in an N-alkoxyamine generates a persistent nitroxide radical and a transient carbon-centered radical. chimia.ch EPR spectroscopy allows for the detailed characterization of the resulting nitroxide radical. The EPR spectrum of a nitroxide radical typically shows a triplet signal due to the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus. nist.govyoutube.com Further splitting may be observed due to coupling with other magnetic nuclei in the molecule. For example, the EPR spectrum of dimethylnitroxide is a triplet of septets, arising from coupling to one nitrogen and six equivalent hydrogen atoms. nist.gov While specific EPR parameters for the (2,2-Dimethylpropyl)(methoxy)aminyl radical are not provided, analysis of similar nitroxide radicals reveals key information about their electronic structure and environment.

Table 3: Typical EPR Parameters for Nitroxide Radicals

| Parameter | Typical Value Range | Information Provided |

| g-value | ~2.006 | Reflects the electronic environment of the unpaired electron. |

| aN (Nitrogen hyperfine coupling constant) | 14-17 G | Indicates the spin density on the nitrogen atom. nist.gov |

| aH (Proton hyperfine coupling constant) | Varies depending on the proximity to the radical center. | Provides information about the conformation and spin distribution. |

This table presents generalized data for nitroxide radicals and may not represent the exact values for the nitroxide derived from this compound.

Monitoring Radical Concentrations during Homolysis

EPR spectroscopy is also a powerful tool for monitoring the kinetics of the homolysis of N-alkoxyamines by directly measuring the concentration of the generated nitroxide radical over time. nih.gov Studies on diastereomeric alkoxyamines have shown that EPR measurements can reveal biexponential kinetics for their thermolysis, in contrast to the monoexponential kinetics observed for achiral alkoxyamines. nih.gov This technique allows for the determination of homolysis rate constants. The stability of the nitroxide radical makes it an ideal species to monitor, and its concentration can be tracked to understand the progress of the reaction.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound was not found in the search results, the general structural features of N-alkoxyamines can be discussed. X-ray diffraction studies of other N-alkoxyamines have provided valuable insights into their molecular geometry. researchgate.net For instance, the structures of various alkoxyamines and their complexes have been determined, revealing details about intramolecular and intermolecular interactions. researchgate.net

Computational and Theoretical Investigations of N Alkoxyamines

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modeling N-alkoxyamines. They allow for the determination of key properties such as molecular geometry, vibrational modes, and the energies associated with chemical bonds, which are difficult to measure experimentally.

Density Functional Theory (DFT) has become a standard and reliable method for investigating the electronic structure of molecules. fiveable.meyoutube.com It offers a favorable balance between computational cost and accuracy, making it well-suited for studying complex organic molecules like N-alkoxyamines. nih.gov The process of geometry optimization involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy on the potential energy surface. physchemres.org For alkoxyamines, functionals such as B3LYP are commonly paired with basis sets like 6-31G(d) to achieve reliable results for molecular structures. researchgate.netresearchgate.net

Once a stable geometry is located, a vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (characterized by the absence of any imaginary frequencies), and it predicts the molecule's infrared spectrum. physchemres.orgq-chem.com Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for (2,2-Dimethylpropyl)(methoxy)amine (Illustrative) This table presents typical bond lengths and angles expected from a DFT/B3LYP/6-31G(d) calculation. Actual values would be derived from a specific computational output.

| Parameter | Atom Pair/Triplet | Calculated Value |

| Bond Lengths | ||

| C-O | ~ 1.45 Å | |

| O-N | ~ 1.48 Å | |

| N-C(neopentyl) | ~ 1.50 Å | |

| C-C(tert-butyl) | ~ 1.54 Å | |

| Bond Angles | ||

| C-O-N | ~ 108° | |

| O-N-C | ~ 110° | |

| N-C-C | ~ 112° |

Table 2: Calculated Vibrational Frequencies for this compound (Illustrative) This table shows a selection of characteristic vibrational modes and their typical frequency ranges as predicted by DFT calculations.

| Frequency (cm⁻¹) | Assignment | Type of Vibration |

| 2950 - 3000 | C-H (methyl/methylene) | Stretching |

| 1450 - 1480 | C-H | Bending |

| 1100 - 1150 | C-N | Stretching |

| 1000 - 1050 | C-O | Stretching |

| 850 - 900 | N-O | Stretching |

A critical property of N-alkoxyamines is the bond dissociation energy (BDE) of the C-ON bond, which dictates the temperature and rate at which the molecule undergoes homolytic cleavage. chimia.ch This value is central to applications like nitroxide-mediated polymerization (NMP), where the controlled, reversible cleavage of this bond is essential. researchgate.net Theoretical calculations, often using DFT or higher-level ab initio methods, provide a robust means of determining these BDEs. anu.edu.au

The BDE is influenced by several factors, including the stability of the resulting carbon-centered and nitroxide radicals, as well as steric and electronic effects within the parent molecule. chimia.chrsc.org For instance, increased steric compression around the C-ON bond can weaken it, leading to a lower BDE. chimia.ch The bulky 2,2-dimethylpropyl (neopentyl) group in the target compound is expected to exert significant steric pressure, influencing its dissociation properties.

Table 3: Calculated C-ON Bond Dissociation Energies (BDEs) for Various Alkoxyamines (Illustrative Examples) This table presents a range of BDE values for different alkoxyamines to illustrate structural effects. The value for the target compound would be specifically calculated.

| Alkoxyamine Structure (R-ONR'R'') | R Group | Nitroxide | BDE (kcal/mol) |

| O-Methyl-TEMPO | Methyl | TEMPO | ~ 47 |

| O-Benzyl-TEMPO | Benzyl | TEMPO | ~ 35 |

| O-(1-Phenylethyl)-TEMPO | 1-Phenylethyl | TEMPO | ~ 31 |

| O-Cumyl-TEMPO | Cumyl | TEMPO | ~ 26 |

Data sourced from general findings in the literature. chimia.ch

Reaction Pathway Modeling and Transition State Analysis

Beyond static properties, computational chemistry allows for the dynamic simulation of chemical reactions. By mapping the potential energy surface that connects reactants to products, researchers can identify transition states and calculate activation energies, providing a complete picture of reaction mechanisms. fiveable.me

The primary reaction of interest for most alkoxyamines is the reversible homolytic cleavage of the C-ON bond. chimia.ch This process generates a carbon-centered radical and a persistent nitroxide radical. anu.edu.au Computational models can simulate this bond-breaking event, locating the transition state structure and determining the energy barrier (activation energy) for the reaction. These simulations are crucial for understanding the kinetics of the dissociation and the reverse recombination reaction, which proceeds at a nearly diffusion-controlled rate. researchgate.net

While C-ON homolysis is often the desired pathway, alternative decomposition routes can occur and are important to understand. chimia.ch One significant side reaction is the cleavage of the N-O bond, which produces an aminyl radical and an alkoxyl radical. anu.edu.au Computational studies can compare the free energies of activation for both C-ON and N-O cleavage. anu.edu.au These calculations have shown that the relative likelihood of these two pathways depends heavily on the specific structure of the alkyl and aminyl fragments of the alkoxyamine. anu.edu.au Other decomposition mechanisms, such as mesolytic cleavage that can be triggered by oxidation, have also been investigated computationally, revealing pathways that form carbocations and nitroxide radicals. rsc.orgacs.org

Conformational Analysis and Steric Strain Investigations

The three-dimensional shape of a molecule and the spatial arrangement of its constituent groups can have a profound impact on its stability and reactivity. fiveable.me This is particularly true for molecules containing bulky substituents, which can introduce significant steric strain. fastercapital.commasterorganicchemistry.com

The this compound molecule features a neopentyl group, which is known for its substantial steric bulk. Conformational analysis, performed computationally by rotating bonds and calculating the corresponding energy changes, can identify the most stable conformers (rotamers) of the molecule. This analysis reveals how the molecule arranges itself to minimize repulsive forces between the bulky neopentyl group and the methoxyamine moiety. fiveable.meyoutube.com

This steric hindrance directly impacts the C-ON bond. chimia.ch The repulsion between the electron clouds of the bulky alkyl group and the rest of the molecule can force the C-ON bond to lengthen and weaken, thereby lowering its bond dissociation energy. researchgate.net Studies on structurally similar alkoxyamines bearing bulky phosphono-2,2-dimethyl-propyl groups have confirmed that steric factors strongly influence the rates of cleavage and reformation, highlighting the importance of steric strain in tuning the reactivity of these compounds. researchgate.net

Influence of Bulky Substituents (e.g., 2,2-Dimethylpropyl) on Preferred Conformations

The conformational preferences of N-alkoxyamines are significantly dictated by the steric and electronic nature of the substituents attached to the nitrogen atom. The presence of a bulky 2,2-dimethylpropyl (neopentyl) group is expected to impose considerable steric constraints, thereby governing the molecule's preferred three-dimensional arrangement.

In acyclic systems, the rotation around single bonds leads to various staggered and eclipsed conformations. For this compound, the key dihedral angles to consider are those around the C-N and N-O bonds. The bulky neopentyl group, with its quaternary carbon adjacent to the nitrogen, will likely favor conformations that minimize steric clash with the methoxy (B1213986) group and the nitrogen lone pair. This is a general principle in conformational analysis, where large substituents tend to occupy positions that are anti-periplanar to other bulky groups to alleviate destabilizing gauche interactions.

Studies on related N-alkoxyamines and other substituted amines have shown that bulky alkyl groups have a profound impact on conformational equilibria. For instance, in N-substituted 1,3-oxazines, it has been observed that as the size of the N-substituent increases from methyl to tert-butyl, the preference shifts from an axial to an equatorial conformation to avoid unfavorable steric interactions. mdpi.com While this compound is an acyclic system, the same fundamental principle of minimizing steric hindrance applies. The neopentyl group will orient itself to be as far as possible from the methoxy group.

Computational studies on azapeptides, which contain N-N bonds, have also highlighted the role of side-chain bulkiness in determining backbone conformation. ibm.com Although the bonding differs, the overarching concept of steric avoidance is a universal factor in conformational analysis.

Table 1: Predicted Dominant Conformer of this compound based on Steric Hindrance Principles

| Dihedral Angle | Predicted Orientation | Rationale |

| C-C-N-O | Anti-periplanar | Minimizes steric repulsion between the bulky tert-butyl moiety of the neopentyl group and the methoxy group. |

| C-N-O-C | Gauche or Anti | The preference will depend on a subtle balance of steric and electronic effects, including hyperconjugation. |

It is important to note that while steric hindrance is a primary determinant, other factors such as hyperconjugation involving the nitrogen lone pair and antibonding orbitals of adjacent bonds can also influence the relative energies of different conformers. Quantum mechanical calculations would be necessary to precisely quantify these effects for this compound.

Dynamics of Nitrogen Inversion and Bond Rotation

The dynamic processes in this compound include nitrogen inversion and rotation around the C-N and N-O single bonds. Each of these processes is associated with an energy barrier that determines the rate at which it occurs at a given temperature.

Nitrogen Inversion:

Nitrogen inversion is a process where the nitrogen atom and its three substituents pass through a planar transition state. The energy barrier to this inversion is influenced by the nature of the substituents. In general, electron-withdrawing groups attached to the nitrogen tend to decrease the inversion barrier, while bulky groups can have a more complex effect.

Theoretical studies on substituted anilines have shown that ortho substituents can decrease the inversion barrier through proximity electrical effects. researchgate.net In the case of this compound, the methoxy group, being electronegative, would be expected to lower the inversion barrier to some extent. However, the steric bulk of the neopentyl group is also a critical factor. Research on N-substituted 1,3-oxazines indicated that the nitrogen inversion barrier decreases as the size of the substituent increases. mdpi.com This is attributed to the larger substituent stabilizing the planar transition state by moving further away from the rest of the ring structure. A similar effect might be anticipated for this compound, where the bulky neopentyl group could favor a more planar nitrogen geometry to reduce steric strain.

Bond Rotation:

Rotation around the C-N and N-O bonds in this compound will also have specific energy barriers. The barrier to rotation is a function of the steric and electronic interactions that occur as the groups rotate relative to one another.

C-N Bond Rotation: The rotation around the C-N bond will involve the neopentyl group moving past the methoxy group and the nitrogen lone pair. Due to the significant size of the neopentyl group, a substantial rotational barrier is expected. The highest energy conformation would likely involve the eclipsing of the tert-butyl part of the neopentyl group with the methoxy group.

N-O Bond Rotation: Rotation around the N-O bond involves the interplay between the nitrogen substituents and the methyl group of the methoxy moiety. Computational studies on other molecules with rotatable bonds, such as N-(5-substituted-pyrimidin-2-yl)anilines, have shown that rotational barriers can be quantified using computational methods and are sensitive to the electronic nature of the substituents.

Table 2: Estimated Rotational and Inversion Barriers based on Analogous Systems

| Dynamic Process | Influencing Factors | Predicted Barrier Height | Rationale for Prediction |

| Nitrogen Inversion | Electronegativity of Methoxy, Steric Bulk of Neopentyl | Moderate | The electronegative oxygen will lower the barrier, while steric effects from the neopentyl group might also stabilize the planar transition state. |

| C-N Bond Rotation | Steric hindrance between neopentyl and methoxy groups | High | Significant steric repulsion is expected in the eclipsed conformation, leading to a high barrier to free rotation. |

| N-O Bond Rotation | Steric and electronic interactions | Moderate | The barrier would be lower than the C-N rotation but still significant due to interactions with the neopentyl group. |

Definitive values for these energy barriers for this compound would require specific computational modeling using methods such as Density Functional Theory (DFT) or ab initio calculations. Such studies would provide precise data on the geometries of the ground and transition states, allowing for the accurate determination of inversion and rotational energy barriers.

Emerging Research Areas and Future Perspectives for N Alkoxyamine Chemistry

Development of Novel Synthetic Routes for Diverse Alkoxyamine Structures

The synthesis of N-alkoxyamines has traditionally relied on several key methodologies. The most prevalent of these is the trapping of carbon-centered radicals by stable nitroxide radicals. chimia.ch This approach is versatile, with the carbon radicals being generated through various means such as the thermal or photochemical decomposition of initiators like azoisobutyronitrile (AIBN). chimia.ch Another significant method is Atom Transfer Radical Addition (ATRA), which involves the reaction of nitroxides with alkyl halides in the presence of a copper(I) catalyst. chimia.ch Furthermore, the copper-catalyzed fragmentation of aldehyde peroxides in the presence of nitroxides has also proven to be an effective route. acs.org

Despite the utility of these established methods, the quest for novel, milder, and more versatile synthetic routes remains an active area of research. Recent efforts have focused on developing methodologies that offer greater functional group tolerance and stereochemical control. For instance, iridium-catalyzed transfer hydrogenation of oximes has emerged as a promising method for accessing N-alkoxyamines. ucsc.edu

While specific synthetic details for (2,2-Dimethylpropyl)(methoxy)amine are not extensively documented in the literature, its synthesis could hypothetically be achieved through the adaptation of these general methods. For example, the reaction of a neopentyl radical (generated from a suitable precursor) with a methoxy-functionalized nitroxide, or the reaction of N-methoxyamine with a suitable neopentyl halide under ATRA conditions, could be explored. The development of a direct and efficient synthesis for this specific molecule would be a valuable contribution to the field.

Table 1: Overview of General Synthetic Routes to N-Alkoxyamines

| Synthetic Method | General Reaction | Key Reagents and Conditions | Advantages | Potential for this compound Synthesis |

| Radical Trapping | R• + •ONR'₂ → R-ONR'₂ | Radical initiator (e.g., AIBN), nitroxide, heat or UV light | Wide applicability, straightforward | Generation of neopentyl radical and reaction with a methoxy-substituted nitroxide. |

| Atom Transfer Radical Addition (ATRA) | R-X + •ONR'₂ | Alkyl halide, Cu(I) catalyst, ligand (e.g., PMDETA) | Mild conditions, good functional group tolerance | Reaction of neopentyl halide with N-methoxyamine in the presence of a copper catalyst. |

| Copper-Catalyzed Peroxide Fragmentation | Aldehyde + Peroxide + Nitroxide | Aldehyde, peroxide, Cu(I) catalyst, nitroxide | Utilizes readily available starting materials | Reaction of pivaldehyde, a peroxide, and a methoxy-substituted nitroxide. |

| Iridium-Catalyzed Oxime Hydrogenation | R₂C=NOH → R₂CH-NHOH (followed by O-alkylation) | Ir catalyst, hydrogen source | Catalytic, potential for stereocontrol | A multi-step approach starting from a neopentyl-derived oxime. |

Disclaimer: The specific applicability and efficiency of these methods for the synthesis of this compound require experimental verification.

Exploration of Undiscovered Reactivity Modes and Transformative Applications

The characteristic feature of N-alkoxyamines is the thermally labile N-O bond, which can undergo homolytic cleavage to generate a persistent nitroxide radical and a transient carbon-centered radical. chimia.ch This reversible dissociation is the cornerstone of their application in NMP. rsc.orgchimia.ch However, researchers are increasingly exploring other reactivity modes of N-alkoxyamines to develop novel organic transformations.

For instance, the controlled generation of alkyl radicals from N-alkoxyamines has been harnessed in various synthetic applications beyond polymerization, including radical cyclizations, additions, and cross-coupling reactions. doaj.org The development of "smart" alkoxyamines, whose N-O bond cleavage can be triggered by stimuli other than heat, such as light or chemical reagents, is a particularly exciting frontier. rsc.org This opens up possibilities for their use in applications requiring precise spatial and temporal control over radical generation.

The reactivity of this compound would be dictated by the stability of the generated neopentyl radical and the methoxyaminyl radical. The bulky neopentyl group could influence the rate of homolysis and the subsequent reactivity of the generated radical. Exploring the unique reactivity of this specific alkoxyamine could lead to the development of novel synthetic methodologies or applications in areas such as targeted drug delivery, where the release of a therapeutic agent could be triggered by a specific biological stimulus. nih.gov

Integration of N-Alkoxyamines into Advanced Material Science Beyond Polymerization

While the role of N-alkoxyamines in creating well-defined polymers through NMP is well-established, their integration into advanced materials science is expanding into new territories. chimia.ch The reversible nature of the N-O bond cleavage is being exploited to create dynamic and responsive materials. For example, polymers with alkoxyamine moieties in their backbone or as cross-linkers can exhibit self-healing properties. rsc.org When the material is damaged, the application of heat can induce the cleavage of the N-O bonds, allowing the polymer chains to rearrange and repair the damage upon cooling.

Furthermore, N-alkoxyamines are being investigated as components of "smart" materials that can respond to external stimuli. rsc.org For instance, they have been incorporated into materials that change their optical or mechanical properties in response to changes in temperature or light. rsc.org The release of radicals from alkoxyamines can also be used to trigger other chemical reactions within a material, leading to applications in areas such as controlled release systems and functional coatings. nih.govlsu.edu

The incorporation of the neopentyl group in this compound could impart specific properties to materials, such as increased thermal stability or altered solubility. Investigating the use of this compound in the design of novel functional materials, such as self-healing composites or stimuli-responsive surfaces, represents a promising avenue for future research.

Elucidating Complex Intermolecular and Intramolecular Interactions

The performance and reactivity of N-alkoxyamines are subtly influenced by a complex interplay of intermolecular and intramolecular interactions. Intramolecularly, the conformation around the N-O bond and the nature of the substituents on both the nitrogen and the carbon atoms can significantly affect the bond dissociation energy (BDE) of the N-O bond. researchgate.net Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, coupled with computational modeling, are powerful tools for probing these intramolecular interactions. nih.gov

Intermolecularly, forces such as hydrogen bonding and van der Waals interactions can influence the bulk properties of N-alkoxyamines and their behavior in different solvent environments. Understanding these interactions is crucial for optimizing their performance in applications such as NMP and for designing new materials with specific properties.

For this compound, the bulky and non-polar neopentyl group would likely lead to significant steric interactions that could influence the molecule's conformation and the lability of the N-O bond. The methoxy (B1213986) group, on the other hand, could participate in hydrogen bonding interactions as a hydrogen bond acceptor. A detailed study of the intermolecular and intramolecular interactions of this specific compound using a combination of spectroscopic and computational methods would provide valuable insights into its structure-property relationships.

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methods

The future of N-alkoxyamine research lies in a synergistic approach that integrates synthetic chemistry, advanced spectroscopic techniques, and powerful computational modeling. acs.org Synthetic chemists can design and create novel alkoxyamine structures with tailored properties. acs.org Spectroscopic methods, such as advanced NMR techniques and time-resolved spectroscopy, can provide detailed information about the structure, dynamics, and reactivity of these molecules. rsc.orgrsc.org

Computational chemistry, including density functional theory (DFT) and molecular dynamics (MD) simulations, can provide a deeper understanding of the electronic structure, bond energies, and reaction mechanisms of N-alkoxyamines at the molecular level. acs.orgacs.org By combining these three pillars of research, scientists can accelerate the discovery and development of new N-alkoxyamines with enhanced performance and novel applications.

For a relatively unstudied compound like this compound, such a synergistic approach would be invaluable. Computational modeling could predict its key properties, such as the N-O bond dissociation energy and its conformational preferences. These predictions could then guide the development of an efficient synthetic route. Subsequent spectroscopic characterization of the synthesized compound would then validate the computational models and provide a complete picture of its chemical nature. This integrated approach would be the most effective way to unlock the potential of this and other novel N-alkoxyamine structures.

Q & A

Q. What experimental methods are recommended for synthesizing (2,2-Dimethylpropyl)(methoxy)amine?

Answer: Synthetic routes for tertiary amines like this compound can be designed using retrosynthetic analysis tools (e.g., AI-driven models) that leverage databases such as REAXYS, Pistachio, and BKMS_METABOLIC . A feasible approach involves:

- Alkylation : Reacting a primary amine precursor (e.g., 2,2-dimethylpropylamine) with methoxy-containing electrophiles (e.g., methyl iodide under basic conditions).

- Reductive Amination : Using ketones or aldehydes with methoxy groups and reducing agents (e.g., NaBH or LiAlH).

Validate purity via NMR (e.g., H and C) and FTIR to confirm functional groups and structural integrity .

Q. What are the stability considerations for handling this compound in laboratory settings?

Answer: Key stability factors include:

- Storage : Maintain at -20°C in airtight containers to prevent oxidation or hydrolysis .

- Reactivity : Avoid exposure to strong acids/bases, oxidizing agents (e.g., KMnO), or reducing agents (e.g., LiAlH), which may induce hazardous reactions like decomposition or unintended substitutions .

- Decomposition : Monitor for byproducts (e.g., hydroxylamines or aldehydes) via GC-MS or HPLC under thermal stress (e.g., >100°C) .

Q. How can researchers characterize the purity and structure of this compound?

Answer: Use a combination of:

- Spectroscopy :

- Chromatography :

Advanced Research Questions

Q. What mechanistic insights explain the thermal decomposition of this compound in polymerizing systems?

Answer: In polymer applications (e.g., epoxy curing or living radical polymerization), the compound may act as an alkoxyamine mediator. Key findings from analogous studies include:

- Cleavage Kinetics : Diastereomeric alkoxyamines (e.g., DEPN derivatives) exhibit configuration-dependent rate constants () for bond cleavage, influencing polymerization control .

- Equilibrium Dynamics : The equilibrium constant (cleavage vs. recombination) determines chain-growth efficiency. For example, DEPN-mediated acrylate polymerizations show mol/L at 125°C .

Recommendation : Compare with TEMPO-mediated systems to assess radical scavenging efficiency and chain-length distributions .

Q. How can researchers resolve contradictions in reported biological activities of methoxy-substituted amines?

Answer: Discrepancies (e.g., serotoninergic activity in methoxyamphetamines) may arise from:

- Stereochemistry : Ortho-substituted methoxy groups (e.g., 2-methoxy) show weaker receptor binding vs. para-substituted analogs .

- Assay Variability : Validate in vitro models (e.g., rat brain tissue assays) with standardized protocols for neurotransmitter release/uptake .

- Metabolite Interference : Use LC-MS/MS to identify active metabolites that may confound results .

Q. What computational strategies predict the reactivity of this compound in novel synthetic pathways?

Answer: Leverage:

- DFT Calculations : Model transition states for nucleophilic substitutions or radical interactions (e.g., bond dissociation energies for alkoxyamine cleavage) .

- Machine Learning : Train models on REAXYS datasets to prioritize feasible reactions (e.g., alkylation vs. acylation) .

Validation : Cross-reference predictions with experimental kinetic data (e.g., Arrhenius plots for decomposition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.